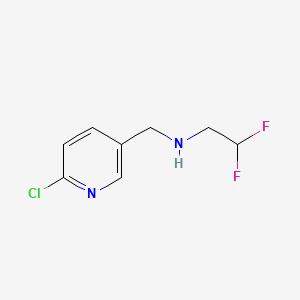
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine
Description
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group and a difluoroethanamine moiety
Properties
CAS No. |
1003859-14-0 |
|---|---|
Molecular Formula |
C8H9ClF2N2 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2 |
InChI Key |
QDQGMLOVCICKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CNCC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include methanol and dimethyl sulfoxide (DMSO), and the reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, the compound can modulate neural signaling pathways, leading to various physiological effects. This mechanism is similar to that of other neonicotinoid compounds, which are known for their neuroactive properties.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)-N-methylamine
- N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone
Uniqueness
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloropyridinyl and difluoroethanamine groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


